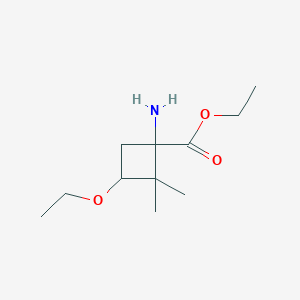
Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate, also known as ADEC, is a cyclic amino acid derivative that has been widely used in scientific research. ADEC is a chiral compound with two enantiomers, and its synthesis method has been well established.
Wirkmechanismus
Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate binds to the α4β2 nAChR with high affinity and activates the receptor, leading to the release of neurotransmitters such as dopamine and acetylcholine. This activation of the α4β2 nAChR has been shown to enhance cognitive function and memory in animal models. This compound also has a low affinity for other nAChR subtypes, making it a selective agonist for the α4β2 nAChR.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function and memory in animal models. This compound has also been shown to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters involved in learning, memory, and attention. This compound has a low toxicity profile and does not produce significant side effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate has several advantages for lab experiments, including its high potency and selectivity for the α4β2 nAChR, its low toxicity profile, and its well-established synthesis method. However, this compound has limitations, including its low solubility in aqueous solutions and its high cost compared to other nAChR agonists.
Zukünftige Richtungen
For Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate research include the development of more efficient synthesis methods, the optimization of this compound's pharmacokinetic properties, and the exploration of its potential therapeutic applications in cognitive disorders.
Synthesemethoden
The synthesis of Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate involves the reaction of ethyl 2,2-dimethylcyclobutane-1-carboxylate with sodium hydride, followed by the addition of ethyl bromoacetate and ammonia. The resulting product is purified by column chromatography, yielding this compound as a white powder. This synthesis method has been optimized and can produce this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate has been used in various scientific research fields, including medicinal chemistry, neuroscience, and drug discovery. This compound is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes such as learning, memory, and attention. This compound has been shown to enhance cognitive function and memory in animal models, making it a potential therapeutic agent for cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-14-8-7-11(12,10(8,3)4)9(13)15-6-2/h8H,5-7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHUBKZNNCJFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide](/img/structure/B2793530.png)
![N-(3-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2793531.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2793532.png)
![2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2793533.png)
![2-(4-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2793534.png)

![N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2793537.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2793538.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2793539.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2793540.png)


